molecular formula C16H20N2O4S2 B3019433 2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-(3-ethoxypropyl)acetamide CAS No. 940984-58-7

2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-(3-ethoxypropyl)acetamide

Cat. No. B3019433
CAS RN: 940984-58-7
M. Wt: 368.47
InChI Key: YSXCCNPTDYGQSM-UHFFFAOYSA-N
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Description

The compound "2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-(3-ethoxypropyl)acetamide" is a derivative of thiazole-based acetamides, which are a class of compounds known for their potential therapeutic applications. Thiazole derivatives have been extensively studied due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The structure of these compounds typically includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, linked to an acetamide group.

Synthesis Analysis

The synthesis of thiazole-based acetamides involves the formation of the thiazole ring followed by the attachment of the acetamide group. In the context of similar compounds, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has been reported, where structure-activity relationships were explored to discover lead compounds with high in vitro potency against cancer cell lines . Another study describes the synthesis of thiazolo[3,2-a]pyridines from cyanoacetanilides intermediates, indicating the versatility of thiazole synthesis methods .

Molecular Structure Analysis

The molecular structure of thiazole acetamides is characterized by the presence of a thiazole ring connected to an acetamide moiety. The orientation of substituents around the thiazole ring can influence the compound's biological activity. For instance, the crystal structure of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide reveals two independent molecules with similar geometrical features, where the phenyl ring is oriented at slight angles with respect to the thiazole ring . This orientation, along with the presence of hydrogen bonding, can affect the compound's stability and reactivity.

Chemical Reactions Analysis

Thiazole acetamides can participate in various chemical reactions, primarily due to the reactive sites on the thiazole ring and the acetamide group. The thiazole ring can undergo electrophilic substitution reactions, while the acetamide group can be involved in nucleophilic acyl substitution. These reactions are essential for the modification of the compound to enhance its biological activity or to create derivatives with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiazole ring and the acetamide group. The presence of functional groups like hydroxyl or ethoxy can affect the compound's polarity and hydrogen bonding capacity, which in turn affects its solubility in different solvents. The crystal structure analysis provides insights into the compound's solid-state properties, including molecular packing and intermolecular interactions .

properties

IUPAC Name

2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(3-ethoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-2-22-7-3-6-17-15(21)10-24-16-18-12(9-23-16)11-4-5-13(19)14(20)8-11/h4-5,8-9,19-20H,2-3,6-7,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXCCNPTDYGQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CSC1=NC(=CS1)C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-(3-ethoxypropyl)acetamide

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